
(3-Phenylacetoxy)phenyltrimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylacetoxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H20NO2Br. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its phenylacetoxy group attached to a phenyltrimethylammonium bromide structure, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylacetoxy)phenyltrimethylammonium bromide typically involves the reaction of phenyltrimethylammonium bromide with phenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The final product is then purified using standard industrial purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
(3-Phenylacetoxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Phenylacetoxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (3-Phenylacetoxy)phenyltrimethylammonium bromide involves its interaction with specific molecular targets and pathways. The phenylacetoxy group allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar applications in chemistry and biology.
Phenacyl bromide: Used as an intermediate in organic synthesis and has similar reactivity patterns.
Uniqueness
(3-Phenylacetoxy)phenyltrimethylammonium bromide is unique due to its specific structure, which combines the properties of phenylacetoxy and phenyltrimethylammonium bromide. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
64049-72-5 |
|---|---|
分子式 |
C17H20BrNO2 |
分子量 |
350.2 g/mol |
IUPAC名 |
trimethyl-[3-(2-phenylacetyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c1-18(2,3)15-10-7-11-16(13-15)20-17(19)12-14-8-5-4-6-9-14;/h4-11,13H,12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
JQVBVDFCXFLBPV-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)CC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


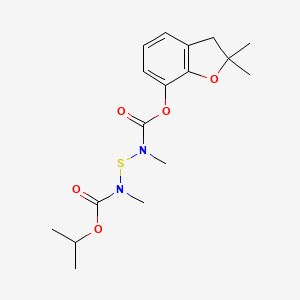
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
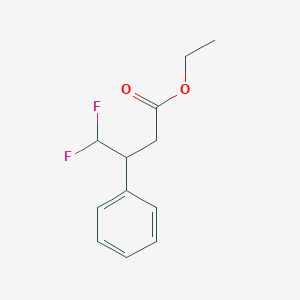

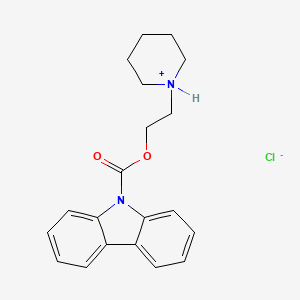
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
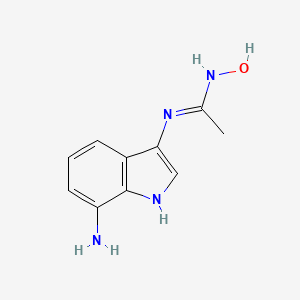
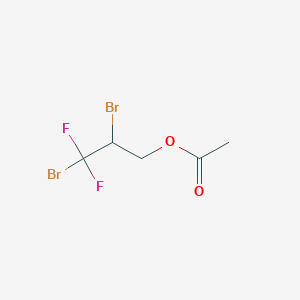
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
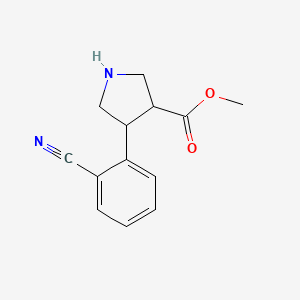
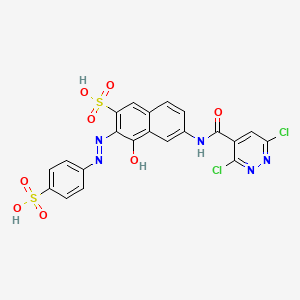
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)


